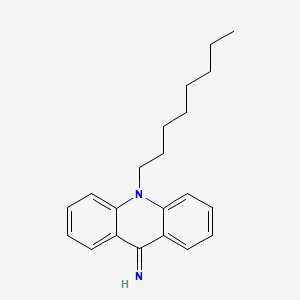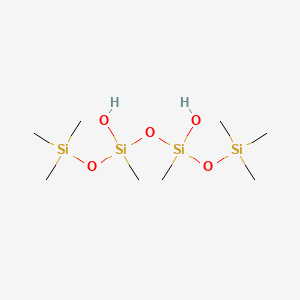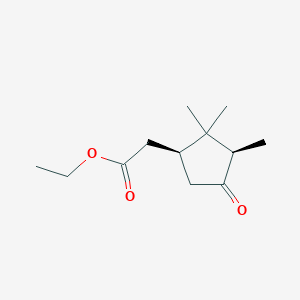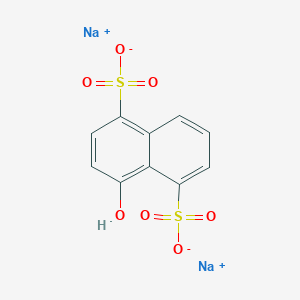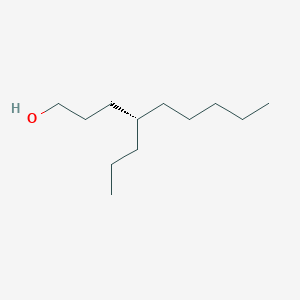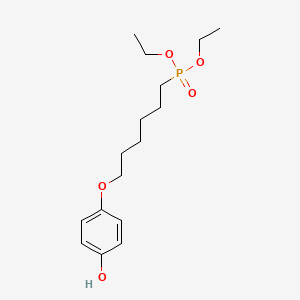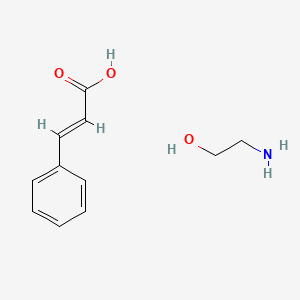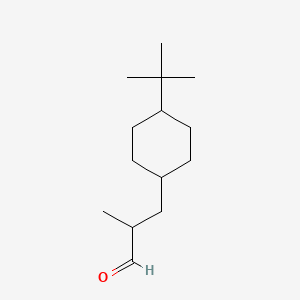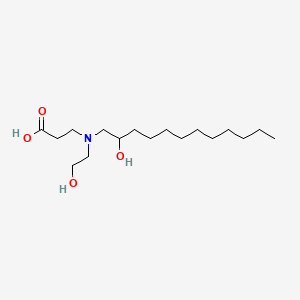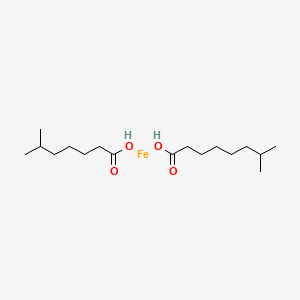![molecular formula C11H20O B12669556 2-Methoxy-1,3,3-trimethylbicyclo[2.2.1]heptane CAS No. 27153-53-3](/img/structure/B12669556.png)
2-Methoxy-1,3,3-trimethylbicyclo[2.2.1]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-1,3,3-trimethylbicyclo[2.2.1]heptane, also known as bornyl methyl ether, is an organic compound with the molecular formula C11H20O. It is a bicyclic ether derived from camphene and is characterized by its unique bicyclo[2.2.1]heptane structure. This compound is notable for its applications in various fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1,3,3-trimethylbicyclo[2.2.1]heptane typically involves the methylation of borneol or isoborneol. One common method is the reaction of borneol with methanol in the presence of an acid catalyst, such as sulfuric acid, to produce the desired ether .
Industrial Production Methods
Industrial production of this compound often employs similar methods but on a larger scale. The process involves the careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-1,3,3-trimethylbicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to borneol or isoborneol.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) or other functional groups can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Produces ketones or aldehydes.
Reduction: Produces borneol or isoborneol.
Substitution: Produces various substituted bicyclic compounds.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-1,3,3-trimethylbicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a reagent and intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals
Wirkmechanismus
The mechanism of action of 2-Methoxy-1,3,3-trimethylbicyclo[2.2.1]heptane involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Borneol: A precursor to 2-Methoxy-1,3,3-trimethylbicyclo[2.2.1]heptane, known for its use in traditional medicine and as a fragrance.
Isoborneol: Another precursor with similar applications.
Camphor: A related compound with a similar bicyclic structure, used in medicinal and industrial applications
Uniqueness
This compound is unique due to its methoxy functional group, which imparts distinct chemical properties and reactivity compared to its precursors. This makes it valuable in specific synthetic applications and research studies .
Eigenschaften
CAS-Nummer |
27153-53-3 |
|---|---|
Molekularformel |
C11H20O |
Molekulargewicht |
168.28 g/mol |
IUPAC-Name |
2-methoxy-1,3,3-trimethylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C11H20O/c1-10(2)8-5-6-11(3,7-8)9(10)12-4/h8-9H,5-7H2,1-4H3 |
InChI-Schlüssel |
LNAQSWUSQQVQME-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2CCC(C2)(C1OC)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


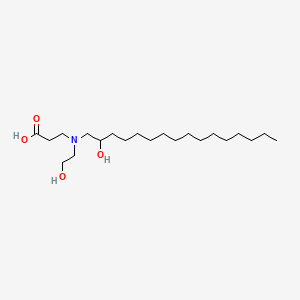
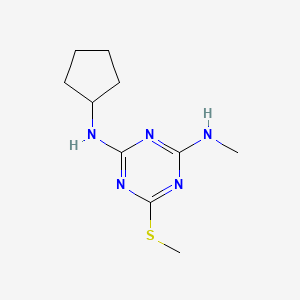
![2-[[(Propylamino)carbonyl]oxy]ethyl acrylate](/img/structure/B12669497.png)
